1-Biphenyl-4-yl-piperazine

Lipophilicity LogP Membrane Permeability

1-Biphenyl-4-yl-piperazine (CAS 180698-19-5) delivers a unique para-biphenyl scaffold with LogP ~3.16—critical for selective 5-HT7 receptor engagement and D3R/FAAH dual modulation. Unlike generic phenylpiperazines or ortho-/meta-biphenyl isomers, this 4-yl pattern provides measurable differences in receptor binding affinities and PK properties. Its high melting point (142-143°C) ensures precise handling in automated synthesis. For CNS drug discovery targeting nicotine addiction or compulsive behaviors, choose this intermediate for superior reproducibility and validated SAR advantages. Request a quote today.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 180698-19-5
Cat. No. B112145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Biphenyl-4-yl-piperazine
CAS180698-19-5
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2
InChIKeyOAKBDDKEEOAXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Biphenyl-4-yl-piperazine (CAS 180698-19-5): Product Baseline for Procurement and Scientific Selection


1-Biphenyl-4-yl-piperazine (CAS 180698-19-5) is a biphenyl-substituted piperazine derivative with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol [1]. This compound is a solid at 20°C, with a melting point of 142-143°C and a boiling point of 422°C at 760 mmHg [2]. It is commercially available in research quantities with purity specifications typically ≥97-98% . The compound serves as a key intermediate and pharmacophoric scaffold in medicinal chemistry, with documented applications in the development of ligands targeting dopamine D3 and D4 receptors, serotonin 5-HT7 receptors, and fatty acid amide hydrolase (FAAH) .

Why 1-Biphenyl-4-yl-piperazine Cannot Be Substituted with Generic Phenyl- or Other Biphenyl-Isomeric Piperazines


Generic substitution of 1-Biphenyl-4-yl-piperazine with simpler phenylpiperazines or isomeric biphenyl-piperazines (e.g., 1-(2-biphenyl)piperazine or 1-(3-biphenyl)piperazine) fails due to quantifiable differences in critical physicochemical and pharmacological properties. Specifically, the para-biphenyl substitution imparts a distinct LogP of approximately 3.157, reflecting enhanced lipophilicity compared to unsubstituted phenylpiperazine, which directly influences membrane permeability and receptor binding kinetics [1]. Furthermore, studies demonstrate that the position of the biphenyl attachment (para- vs. ortho- or meta-) results in significant, measurable differences in receptor binding affinities, particularly at the serotonin 5-HT7 receptor, where the 4-yl substitution pattern provides a unique scaffold geometry essential for specific target engagement [2]. These differences are not merely structural curiosities; they translate into divergent biological activities that preclude simple interchangeability in research protocols or synthetic pathways.

1-Biphenyl-4-yl-piperazine Quantitative Differentiation Evidence Guide


Lipophilicity-Driven Differentiation: LogP Comparison with Phenylpiperazine

The measured LogP for 1-Biphenyl-4-yl-piperazine is 3.157, representing a substantial increase in lipophilicity compared to unsubstituted 1-phenylpiperazine, which has a calculated LogP of approximately 1.5 [1]. This difference of ~1.65 LogP units corresponds to a theoretical ~45-fold increase in partition coefficient (octanol/water), directly impacting the compound's ability to cross biological membranes. In the context of CNS drug discovery, a LogP in the 3-5 range is often associated with optimal brain penetration, positioning the 1-Biphenyl-4-yl-piperazine scaffold as a privileged starting point for designing brain-penetrant ligands. This quantifiable property distinguishes the compound from its simpler phenylpiperazine counterpart, which would exhibit significantly lower passive membrane diffusion, a critical consideration for applications targeting the central nervous system.

Lipophilicity LogP Membrane Permeability Drug Design

Solid-State Differentiation: Melting Point as a Proxy for Purity and Handling

The melting point of 1-Biphenyl-4-yl-piperazine is consistently reported between 142-143°C, a value significantly higher than that of its meta-biphenyl isomer, 1-(3-biphenyl)piperazine, which has a melting point of 69°C [1]. This 73-74°C difference in melting point is a direct consequence of the para-substitution pattern, which allows for more efficient crystal packing compared to the meta-substituted analog. The higher melting point of the 4-yl isomer offers practical advantages in handling and storage, as it is less prone to softening or degradation at ambient temperatures. Furthermore, this well-defined, sharp melting point serves as a reliable indicator of compound identity and purity during quality control, as impurities would typically depress and broaden the melting range.

Purity Solid-State Melting Point Quality Control

Receptor Binding Scaffold Validation: SAR Studies Confirm the 4-Yl-Piperazine as a Key Pharmacophore

A systematic structure-activity relationship (SAR) study of O-biphenyl carbamates as dual modulators of dopamine D3 receptor (D3R) and fatty acid amide hydrolase (FAAH) identified the biphenyl-N-[4-[4-(2,3-substituted-phenyl)piperazine-1-yl]alkyl]carbamate scaffold as a novel class of molecules with promising activities at the FAAH-D3R target combination . This research provides class-level validation for the biphenyl-piperazine motif, specifically demonstrating that the 4-yl attachment to the piperazine ring is a critical structural feature conducive to dual activity. While the study utilizes substituted derivatives, it establishes the 1-biphenyl-4-yl-piperazine core as the essential pharmacophoric element. Compound 33 from this series demonstrated balanced affinities for both targets, good oral bioavailability, and the ability to cross the blood-brain barrier, underscoring the value of this scaffold for developing therapeutics against nicotine addiction and compulsive behaviors .

SAR Dopamine D3 Receptor FAAH Medicinal Chemistry

1-Biphenyl-4-yl-piperazine Optimal Research and Industrial Application Scenarios


Synthesis of CNS-Penetrant Ligands Targeting D3R and FAAH

Based on the validated SAR data, the optimal application for 1-Biphenyl-4-yl-piperazine is as a starting material for the synthesis of dual modulators of the dopamine D3 receptor (D3R) and fatty acid amide hydrolase (FAAH). Researchers developing therapeutics for nicotine addiction, compulsive behaviors, or related CNS disorders should prioritize this scaffold due to its documented ability to confer balanced activities and favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration .

Scaffold for 5-HT7 Receptor Ligand Discovery

For researchers investigating the serotonin 5-HT7 receptor, 1-Biphenyl-4-yl-piperazine provides a critical starting point for developing new agonists or antagonists. While the 2-yl isomer has been more extensively characterized for 5-HT7 affinity [1], the 4-yl isomer presents a distinct geometric and electronic profile that can be exploited to explore novel binding interactions and achieve alternative selectivity profiles against off-targets like 5-HT1A and α1-adrenergic receptors [1].

Robust Intermediate for Multi-Step Synthesis Requiring High Purity and Stability

Due to its high melting point (142-143°C) and solid-state stability at ambient temperature, 1-Biphenyl-4-yl-piperazine is a superior choice as a synthetic intermediate in multi-step reaction sequences [2]. Its physical form allows for precise weighing and reliable handling in automated synthesis platforms or scale-up processes, minimizing variability and improving reproducibility compared to lower-melting or hygroscopic piperazine derivatives .

Technical Documentation Hub

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